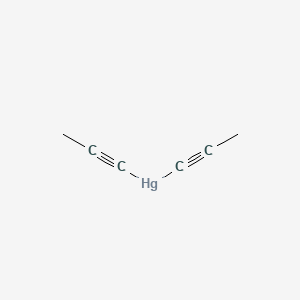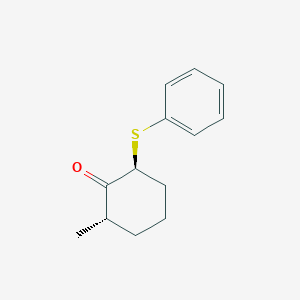![molecular formula C15H15N2O3P B14480871 Diphenyl {[(cyanomethyl)amino]methyl}phosphonate CAS No. 65007-28-5](/img/structure/B14480871.png)
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphine with cyanomethylamine under controlled conditions. A catalytic amount of inexpensive salicylic acid promotes a straightforward and scalable synthesis from anilines and triphenyl phosphite at 20°C within 1-2 hours . The reaction proceeds via radical-radical coupling and tolerates a wide range of functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various phosphonate esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers, enhancing the properties of various materials.
Mecanismo De Acción
The mechanism by which diphenyl {[(cyanomethyl)amino]methyl}phosphonate exerts its effects involves the interaction of its phosphonate group with target molecules. The phosphorus center acts as an electrophile, facilitating nucleophilic attack by various substrates. This interaction can lead to the formation of stable complexes or the modification of target molecules, influencing their biological or chemical activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Diphenylphosphine oxide
- Diphenylphosphinic acid
- Triphenylphosphine
Uniqueness
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate is unique due to its cyanomethylamino group, which imparts distinct reactivity and interaction capabilities compared to other phosphonates. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
65007-28-5 |
|---|---|
Fórmula molecular |
C15H15N2O3P |
Peso molecular |
302.26 g/mol |
Nombre IUPAC |
2-(diphenoxyphosphorylmethylamino)acetonitrile |
InChI |
InChI=1S/C15H15N2O3P/c16-11-12-17-13-21(18,19-14-7-3-1-4-8-14)20-15-9-5-2-6-10-15/h1-10,17H,12-13H2 |
Clave InChI |
MFBWEKREIPGCGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(CNCC#N)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
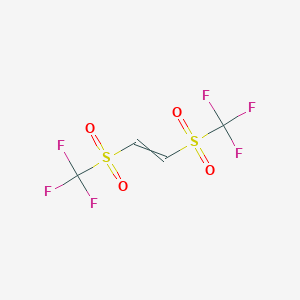
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
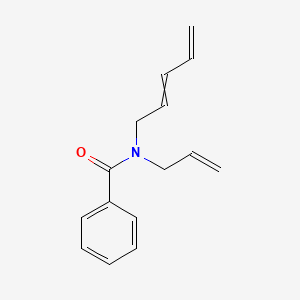
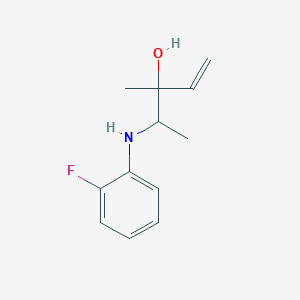
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)
oxophosphanium](/img/structure/B14480820.png)

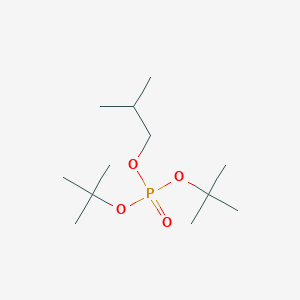
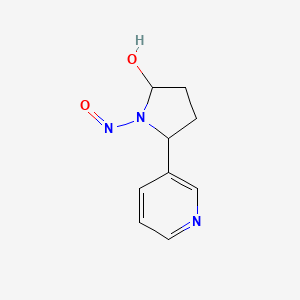

![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
